molecular formula C12H12N2O2 B13288840 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13288840
M. Wt: 216.24 g/mol
InChI Key: MUXUYUAAHNZORA-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and selectivity . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the 3,5-dimethylphenyl group, which imparts specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(12(15)16)3-4-13-14/h3-7H,1-2H3,(H,15,16)

InChI Key

MUXUYUAAHNZORA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC=N2)C(=O)O)C

Origin of Product

United States

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